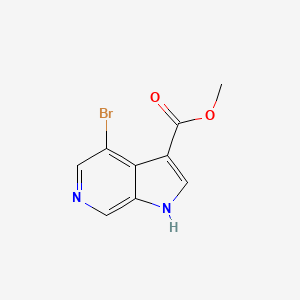

Methyl 4-bromo-6-azaindole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-9(13)5-2-12-7-4-11-3-6(10)8(5)7/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLCBYMREBOXCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=CN=CC(=C12)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601162051 | |

| Record name | 1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid, 4-bromo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601162051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363381-62-7 | |

| Record name | 1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid, 4-bromo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid, 4-bromo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601162051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 4-bromo-6-azaindole-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological properties of this compound, focusing on its role as a kinase inhibitor, its antibacterial and anticancer activities, and the mechanisms underlying these effects.

Overview of Azaindoles

Azaindoles, including this compound, are recognized for their diverse biological activities. They serve as essential scaffolds in drug discovery, particularly in the development of kinase inhibitors. The azaindole core can be modified to enhance lipophilicity and target binding, which are critical for drug efficacy and safety profiles .

Kinase Inhibition

Mechanism of Action

This compound has been studied for its inhibitory effects on various kinases. Kinases play crucial roles in cell signaling pathways that regulate cell cycle progression, apoptosis, and other vital cellular functions. The compound has shown promising results in inhibiting specific kinases involved in cancer progression.

Research Findings

- Selectivity : Studies indicate that modifications to the azaindole structure can lead to selectivity for certain kinases over others. For instance, compounds derived from the azaindole framework have been shown to selectively inhibit Cdc7 kinase over CDK2, which is significant in cancer therapy .

- Potency : The biological activity of this compound was evaluated using growth inhibition assays. The IC50 values (the concentration required to inhibit cell growth by 50%) were determined across various cancer cell lines, demonstrating effective inhibition at low micromolar concentrations .

Antibacterial Activity

Efficacy Against Bacteria

The compound has also been evaluated for its antibacterial properties. Preliminary studies suggest that this compound exhibits activity against Gram-positive bacteria, including strains resistant to conventional antibiotics.

Minimum Inhibitory Concentration (MIC)

The MIC values for this compound against various bacterial strains were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | <1 |

| Methicillin-resistant S. aureus (MRSA) | <1 |

| Streptococcus pneumoniae | 3.9 |

| Escherichia coli | >100 |

These results indicate that this compound may be a potential candidate for treating infections caused by antibiotic-resistant bacteria .

Anticancer Activity

Cell Line Studies

In vitro studies have demonstrated that this compound exhibits significant anticancer activity across several cancer cell lines. The compound was tested against A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer) cells.

Cytotoxicity Assessment

The cytotoxic effects were measured using an MTS assay, resulting in the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 8 |

| MCF7 | 12 |

| HeLa | 10 |

These findings highlight the compound's potential as an anticancer agent, particularly due to its ability to inhibit cell proliferation effectively .

Case Studies and Clinical Implications

Several case studies have explored the therapeutic implications of azaindoles in oncology and infectious diseases:

- Case Study on Cancer Treatment : A clinical trial investigated the efficacy of azaindole derivatives in patients with advanced solid tumors. Results indicated a favorable response rate among patients treated with compounds similar to this compound .

- Antibiotic Resistance : Another study focused on the potential of azaindoles to combat antibiotic-resistant infections, particularly MRSA. The results suggested that these compounds could serve as lead candidates for developing new antibacterial therapies .

Scientific Research Applications

Synthesis Overview:

- Step 1: Hydrolysis of nitrile derivatives to form carboxylic acids.

- Step 2: Esterification of the carboxylic acid with methanol.

- Step 3: Bromination using pyridinium bromide hydrobromide.

- Step 4: Reduction of the bromo derivative to yield the final product.

Applications in Medicinal Chemistry

Methyl 4-bromo-6-azaindole-3-carboxylate serves primarily as an intermediate in the synthesis of biologically active compounds. Its derivatives have shown promise in various therapeutic areas:

Antifibrotic Agents

The compound is utilized in the development of antifibrotic agents, which are crucial for treating conditions like liver cirrhosis and pulmonary fibrosis. Research indicates that derivatives of methyl 4-bromo-6-azaindole can inhibit fibrosis-related pathways, making them potential candidates for drug development targeting fibrotic diseases .

Anticancer Compounds

Studies have highlighted the potential of methyl 4-bromo-6-azaindole derivatives in anticancer therapies. The structural modifications of this compound can lead to the synthesis of novel anticancer agents that target specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

Several studies have documented the efficacy of methyl 4-bromo-6-azaindole derivatives in preclinical models:

Study on Antifibrotic Activity

A study published in PCT International Application demonstrated that specific derivatives synthesized from methyl 4-bromo-6-azaindole exhibited significant antifibrotic activity in animal models, reducing collagen deposition and improving organ function .

Development of Anticancer Agents

In another research article, derivatives were tested against various cancer cell lines, showing selective cytotoxicity towards tumor cells while sparing normal cells. This selectivity is attributed to the compound's ability to interfere with critical signaling pathways involved in tumor growth .

Summary Table of Applications

Comparison with Similar Compounds

The structural and functional uniqueness of Methyl 4-bromo-6-azaindole-3-carboxylate is best understood through comparisons with related brominated indole and azaindole derivatives. Below is a detailed analysis:

Structural Analogues and Key Differences

Table 1: Comparison of this compound with Similar Compounds

*Similarity scores from are based on structural or functional resemblance.

Analysis of Key Differences

This modification may enhance solubility but reduce membrane permeability.

Substituent Positions :

- Bromine Placement : Bromine at the 4-position (target compound) versus the 3- or 6-position (analogs) affects steric and electronic properties. For example, 4-bromo substitution may hinder electrophilic substitution at the 5-position, a common reactivity site in indoles.

- Ester Group : The methyl ester at the 3-position (target) versus the 6-position (Methyl 4-bromo-1H-indole-6-carboxylate) influences molecular planarity and interactions with biological targets .

Functional Groups: Free carboxylic acids (e.g., 6-Bromo-1H-indole-4-carboxylic acid) exhibit higher acidity and hydrogen-bonding capacity than esters but may suffer from poor cell permeability .

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 4-bromo-6-azaindole-3-carboxylate typically involves:

- Starting from a 6-azaindole or related azaindole derivative.

- Selective bromination at the 4-position of the azaindole ring.

- Introduction of the carboxylate group at the 3-position, often in the form of a methyl ester.

- Use of N-oxidation intermediates to facilitate regioselective halogenation.

This approach leverages the unique reactivity of the azaindole nucleus and the directing effects of substituents or N-oxide intermediates to achieve regioselectivity.

Preparation of 4-Bromo-6-azaindole Intermediates

A key step in the preparation is the selective bromination at the 4-position of the azaindole ring. This is often achieved via an N-oxide intermediate that activates the ring towards electrophilic substitution.

N-oxidation of 6-azaindole:

The 6-azaindole is oxidized to its N-oxide derivative using hydrogen peroxide (50% aqueous solution) in solvents such as tetrahydrofuran (THF), ethylene glycol monomethyl ether (EGME), or propylene glycol monomethyl ether at low temperatures (5–15 °C) for 2–5 hours. The molar ratio of 6-azaindole to hydrogen peroxide is typically 1:1.1–2, preferably 1:1.1–1.3. This step produces the N-oxide with high purity and yield, facilitating subsequent halogenation.Halogenation of N-oxide:

The N-oxide is reacted with phosphorus oxyhalides (POX3, where X = Cl or Br, e.g., POBr3) in acetonitrile or THF solvent at 80–100 °C for 2–8 hours. Diisopropyl ethyl amine (DIPEA) is added as a catalyst (0.05–0.2 equivalents, preferably 0.1–0.15) after 20–60 minutes of reaction. The molar ratio of N-oxide to POX3 is 1:2–10, and the concentration of N-oxide in acetonitrile is 0.5–2 mmol/mL. This process selectively introduces the halogen (bromine) at the 4-position of the azaindole ring.Work-up:

After completion, acetonitrile and excess POX3 are removed, and water is added at low temperature (-5 to 0 °C). The pH is adjusted to 8.5–9.5 to precipitate the 4-bromo-6-azaindole, which is then isolated by filtration.

Introduction of the Methyl Carboxylate Group at Position 3

The carboxylate group at position 3 is introduced via esterification or by starting from a precursor already bearing the carboxylate functionality.

Direct Esterification:

If the 3-carboxylic acid derivative of 6-azaindole is available, methylation can be achieved using methanol in the presence of acid catalysts or via methylating agents.Alternative Synthetic Routes:

Some synthetic routes start from 3-substituted azaindole precursors (e.g., 3-bromo-6-methyl-4-azaindole) and convert the methyl or bromo substituent to the carboxylate ester via oxidation and esterification steps.

Representative Synthetic Procedure for this compound

While specific detailed procedures for this compound are scarce, the following generalized method based on the above principles can be outlined:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 6-Azaindole, H2O2 (50%), THF, 5–15 °C, 3 h | N-oxidation of 6-azaindole to N-oxide intermediate | High yield, mild conditions |

| 2 | N-oxide, POBr3, acetonitrile, DIPEA catalyst, 80–100 °C, 4 h | 4-Bromination via electrophilic substitution | Improved yield (>80%) with DIPEA catalyst |

| 3 | Work-up: removal of solvents, pH adjustment to 9 | Isolation of 4-bromo-6-azaindole | Precipitation and filtration |

| 4 | Introduction of methyl carboxylate group (e.g., esterification with methanol) | Conversion to this compound | Purification by recrystallization |

Comparative Data Table of Key Reaction Parameters

| Parameter | N-Oxidation Step | Halogenation Step | Esterification Step |

|---|---|---|---|

| Solvent | THF, EGME, or propylene glycol monomethyl ether | Acetonitrile or THF | Methanol or suitable esterification solvent |

| Temperature | 5–15 °C | 80–100 °C | Reflux or room temperature depending on method |

| Reaction Time | 2–5 hours | 2–8 hours | Variable, hours to overnight |

| Catalyst | None | DIPEA (0.05–0.2 eq.) | Acid catalyst (e.g., H2SO4) or base |

| Yield | High (>85%) | Improved by >5% with DIPEA | High, dependent on method |

| Molar Ratios | 1:1.1–2 (azaindole:H2O2) | 1:2–10 (N-oxide:POX3) | Stoichiometric or excess methanol |

Research Findings and Advantages

Use of Hydrogen Peroxide for N-Oxidation:

Hydrogen peroxide is a cost-effective and easily removable oxidant compared to other oxidants like 2-methyl-4-chlorophenoxyacetic acid (MCPA), reducing impurities and facilitating industrial scale-up.Catalytic Role of DIPEA:

Adding diisopropyl ethyl amine as a catalyst in the halogenation step improves yield by more than 5% and enhances reaction efficiency.Mild Reaction Conditions:

The reactions proceed under relatively mild temperatures and inert atmosphere, minimizing side reactions and degradation.Industrial Feasibility:

The described methods are amenable to scale-up due to the use of inexpensive reagents, straightforward purification, and high yields.

Additional Notes

The preparation of this compound requires careful control of reaction conditions to ensure regioselectivity and purity.

The N-oxide intermediate strategy is a key enabler for selective halogenation at the 4-position of azaindole.

Alternative methods involving direct bromination of azaindole without N-oxidation often suffer from lower selectivity and yields.

The methyl ester functionality can be introduced either before or after halogenation, depending on the synthetic route and availability of intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.